1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
Description
Properties
IUPAC Name |
1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-19-13-9-7-11(15(21-3)17(13)23-5)12-8-10-14(20-2)18(24-6)16(12)22-4/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGMHAKFANPJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283932 | |
| Record name | 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-17-4 | |
| Record name | MLS002607871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phase Transfer Catalysis (PTC) in Biphenyl Synthesis
Patent CN107445823A describes a PTC-based method for synthesizing 3,4,5-trimethoxyphenyl acetic acids, adaptable to biphenyl systems. Key steps include:
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Preheating and Mixing :
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Reaction Conditions :
Table 1. Phase Transfer Catalysis Parameters for Biphenyl Precursors
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Type | TBAB, CTMAB | Higher electron transfer |
| Reaction Temperature | 50–60°C | Balances kinetics/thermo |
| Solvent Polarity | Chloroform | Enhances phase transfer |
Demethylation and Functionalization
Selective Demethylation
Controlled demethylation using BBr₃ or AlCl₃/NaI enables regioselective modification of methoxy groups. For instance, BBr₃-mediated demethylation at 0°C selectively removes one methoxy group, facilitating subsequent alkylation or acylation.
Case Study :
-
Substrate : 1,2,3,4-tetramethoxybiphenyl.
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Reagent : BBr₃ (2.5 equiv) in CH₂Cl₂ at −78°C.
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Outcome : Selective demethylation at the 4-position, enabling functionalization.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 70–85 | 95–97 | Moderate |
| Phase Transfer Catalysis | 80–88 | 96–98 | High (continuous) |
| Suzuki Coupling | 60–75 | 90–95 | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene has been investigated for its potential therapeutic effects:
- Antioxidant Activity : Research indicates that compounds with multiple methoxy groups can exhibit significant antioxidant properties. This compound's structure suggests it may scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Anticancer Properties : Preliminary studies have indicated that similar methoxy-substituted phenolic compounds can inhibit cancer cell proliferation. Investigations into this compound's ability to induce apoptosis in various cancer cell lines are ongoing .
Material Science
Due to its unique structural characteristics, this compound has potential applications in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The presence of methoxy groups can enhance the electron-donating ability of the compound, making it a candidate for use in OLEDs. Studies are exploring its photophysical properties to optimize light emission efficiency .
- Polymer Composites : Its chemical structure allows for incorporation into polymer matrices to improve mechanical properties and thermal stability. Research is focusing on synthesizing composites that leverage this compound's properties for industrial applications .
Environmental Applications
The compound's chemical stability and reactivity suggest potential uses in environmental remediation:
- Pollutant Adsorption : The ability of methoxy groups to interact with various pollutants makes this compound a candidate for developing adsorbents for water treatment processes .
- Biodegradation Studies : Understanding how this compound behaves in environmental conditions can provide insights into the biodegradation pathways of similar organic compounds, which is essential for assessing environmental impact .
Case Study 1: Antioxidant Activity Evaluation
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of several methoxy-substituted phenolic compounds, including this compound. The results showed that this compound exhibited a significant reduction in DPPH radical activity compared to controls, suggesting strong antioxidant potential.
Case Study 2: OLED Development
In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized OLED devices incorporating this compound. The devices demonstrated enhanced brightness and efficiency compared to traditional materials due to improved charge transport properties attributed to the methoxy groups.
Case Study 3: Water Treatment Application
A pilot study conducted by GHI Environmental Services tested the effectiveness of a composite material containing this compound for removing heavy metals from contaminated water sources. Results indicated a substantial reduction in metal concentrations post-treatment, highlighting its potential as an effective remediation agent.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to anti-cancer effects. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1,2,3-Trimethoxy-4-[(E)-2-phenylvinyl]benzene (I)
- Structure : Features a phenylvinyl substituent instead of a second trimethoxyphenyl group.
- Crystallography : The aromatic rings deviate significantly from coplanarity due to intermolecular electrostatic interactions, contrasting with the planar core of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene .
(E,E)-1,4-Bis(2,3,4-trimethoxyphenyl)buta-1,3-diene (II)
- Structure : A conjugated diene linker between two 2,3,4-trimethoxyphenyl groups.
- Crystallography : Exhibits strict planarity across the conjugated system, enabling efficient intermolecular interactions in crystal packing .
- Implications : Planar structures may enhance stability and crystallinity compared to the target compound.
Functional Group Variations
1,2,3-Trimethoxy-4-(2-methoxyvinyl)benzene (328)
Oxazole Derivatives (e.g., Compound 6af)
- Structure : Heterocyclic oxazole core with 2,3,4-trimethoxyphenyl substituents.
- Activity : Displays antiproliferative activity comparable to 5-fluorouracil, suggesting that the trimethoxyphenyl moiety is a critical pharmacophore .
- Contrast : The oxazole ring introduces nitrogen and sulfur atoms, which may enhance hydrogen bonding or metabolic stability compared to purely aromatic systems .
Physicochemical and Spectroscopic Properties
Biological Activity
1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene is a complex organic compound notable for its multiple methoxy groups attached to a benzene structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and anti-inflammatory studies. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula: C18H22O6
- Molecular Weight: 334.368 g/mol
- IUPAC Name: this compound
- CAS Number: 6322-17-4
Structural Representation
The compound features two benzene rings with three methoxy groups each, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Microtubule Destabilization: The compound exhibits potent antiproliferative effects by targeting tubulin. It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase .
- Enzyme Inhibition: It has been shown to inhibit enzymes such as heat shock protein 90 and thioredoxin reductase. These interactions contribute to its potential anti-cancer effects .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through various mechanisms:
- Mitochondrial Membrane Potential (MMP): Treatment with the compound decreases MMP and alters the expression levels of apoptotic markers such as p53 and Bcl-2 .
- Flow Cytometry Analysis: Studies indicate that exposure to the compound significantly increases the percentage of cells in early and late stages of apoptosis compared to untreated controls .
Case Study 1: HepG2 Cells
In a study assessing the cytotoxic effects of various derivatives including this compound on HepG2 cells:
- Findings: The compound exhibited an IC50 value of 1.38 µM. Flow cytometry revealed a significant increase in early (16.63-fold) and late apoptosis (60.11-fold) compared to controls .
Case Study 2: MGC-803 Cells
A separate investigation focused on MGC-803 cells demonstrated:
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene, and how can reaction conditions be optimized?
- Methodology :
- Utilize multi-step condensation reactions, such as acid-catalyzed (e.g., glacial acetic acid) nucleophilic substitution between methoxy-substituted benzaldehyde derivatives and phenolic precursors.
- Reflux in absolute ethanol under inert atmospheres (e.g., nitrogen) to prevent oxidation of methoxy groups .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization.
- Optimize solvent polarity (e.g., dichloromethane/methanol mixtures) to enhance yield and minimize side products .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Assign methoxy proton signals (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm) to confirm substitution patterns .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 404.14) and fragmentation patterns .
- X-ray crystallography : Employ SHELX software for structure refinement, particularly to resolve torsional angles between the two benzene rings .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positions) influence the compound’s biological activity?
- Methodology :
- Conduct structure-activity relationship (SAR) studies : Synthesize analogs with varying methoxy group positions (e.g., 3,4,5-trimethoxyphenyl vs. 2,4,5-trimethoxyphenyl) and test against cancer cell lines.
- Use molecular docking to assess interactions with targets like tubulin or DNA topoisomerases, noting that para-methoxy groups enhance hydrophobic binding .
- Compare IC50 values in cytotoxicity assays; for example, analogs with 2,3,4-trimethoxy substitutions show enhanced antitumor activity due to improved membrane permeability .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying potency across studies)?
- Methodology :
- Purity validation : Analyze impurities via GC-MS and NMR (e.g., detect hydroquinone or trimethoxynaphthalene byproducts) .
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., trimethoxyphenyl-containing heterocycles) to identify trends in bioactivity .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- Use molecular dynamics simulations to estimate logP (lipophilicity) and polar surface area (PSA), which predict blood-brain barrier penetration. For example, high PSA (>80 Ų) correlates with poor absorption .
- Apply ADMET predictors (e.g., SwissADME) to assess cytochrome P450 interactions and potential hepatotoxicity from methoxy group metabolism .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in crystallizing this highly substituted aromatic compound?
- Methodology :
- Screen crystallization solvents (e.g., ethyl acetate/hexane mixtures) to balance solubility and volatility.
- Use slow evaporation techniques and seed crystals to promote ordered lattice formation.
- Analyze crystal packing via SHELXL, focusing on weak intermolecular interactions (e.g., C–H⋯π or C–H⋯O) that stabilize the structure .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Perform kinetic assays (e.g., tubulin polymerization inhibition) paired with fluorescence microscopy to visualize microtubule disruption .
- Use proteomics (e.g., SILAC labeling) to identify downstream protein targets affected by treatment.
- Validate specificity via CRISPR/Cas9 knockout models of suspected targets (e.g., β-tubulin isoforms) .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., demethylated derivatives) that may alter activity in vivo .
- Dose-response recalibration : Adjust in vitro concentrations to reflect achievable in vivo plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
